5-Bromophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWLAJKBPRUGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545827 | |

| Record name | 5-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103119-78-4 | |

| Record name | 5-Bromophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103119-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromophthalazine synthesis from 3-bromobenzene-1,2-dicarboxaldehyde

An In-Depth Technical Guide to the Synthesis of 5-Bromophthalazine from 3-Bromobenzene-1,2-dicarboxaldehyde

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The core of this synthesis is a classical condensation reaction between 3-bromobenzene-1,2-dicarboxaldehyde and hydrazine hydrate. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome. The intended audience includes researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this synthetic transformation.

Introduction: The Significance of Phthalazine Scaffolds

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their rigid, planar structure and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. Phthalazines have been investigated for a wide range of therapeutic applications, including their use as corrosion inhibitors for mild steel and for their diverse biological and optical properties.[1] The introduction of a bromine atom at the 5-position, yielding this compound, provides a key functional handle for further chemical modifications, such as cross-coupling reactions, enabling the development of more complex molecules and compound libraries for drug discovery programs.[2][3]

This guide focuses on a direct and efficient one-step synthesis of this compound (C₈H₅BrN₂) via the cyclocondensation of 3-bromobenzene-1,2-dicarboxaldehyde with hydrazine hydrate.

Reaction Mechanism and Scientific Rationale

The formation of the phthalazine ring system from an ortho-dicarboxaldehyde and hydrazine is a robust and well-established chemical transformation. The reaction proceeds through a nucleophilic addition-elimination pathway.

Causality Behind Experimental Choices:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on one of the electrophilic aldehyde carbons of 3-bromobenzene-1,2-dicarboxaldehyde. Hydrazine is an excellent dinucleophile, but the initial attack occurs with one of its nitrogen atoms.[4][5]

-

Intermediate Formation: This attack forms a tetrahedral intermediate which then eliminates a molecule of water to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the adjacent aldehyde group. This step is entropically favored due to the proximity of the reacting groups.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic phthalazine ring system.

-

Reaction Conditions:

-

Excess Hydrazine: An excess of hydrazine hydrate is used to ensure the complete conversion of the dicarboxaldehyde starting material and to favor the formation of the desired mono-hydrazone intermediate that leads to cyclization.[1][6]

-

Ice-Cooled Addition: The addition of the aldehyde to the hydrazine solution is performed at low temperature (ice-cooled) to manage the exothermic nature of the initial condensation reaction, preventing the formation of side products.[6]

-

Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under a nitrogen blanket is good practice to prevent potential oxidation of the aldehydes or hydrazine, ensuring higher purity and reproducibility.[1]

-

Below is a diagram illustrating the proposed reaction mechanism.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed and validated procedure.[1] It is designed to be a self-validating system, where careful execution of each step ensures the desired outcome.

Materials and Reagents:

-

3-bromobenzene-1,2-dicarboxaldehyde

-

Hydrazine hydrate

-

Ethanol (reagent grade)

-

Diethyl ether (for recrystallization)

-

Standard laboratory glassware

-

Ice bath

-

Rotary evaporator

-

Nitrogen gas supply

Step-by-Step Methodology:

-

Preparation of Hydrazine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.3 mol of hydrazine hydrate in 100 mL of ethanol.

-

Cooling: Place the flask in an ice bath and begin stirring. Purge the flask with nitrogen gas.

-

Preparation of Aldehyde Solution: In a separate beaker, dissolve 0.1 mol of 3-bromobenzene-1,2-dicarboxaldehyde in 100 mL of ethanol.

-

Controlled Addition: Add the aldehyde solution dropwise to the cooled, stirring hydrazine solution over a period of 20-30 minutes. A light yellowish mixture will form.

-

Reaction: Maintain the reaction mixture in the ice bath and continue stirring under a nitrogen atmosphere for an additional three hours.

-

Solvent Removal: After the reaction is complete, remove the reaction flask from the ice bath. Concentrate the mixture using a rotary evaporator to remove the ethanol and excess hydrazine under reduced pressure.

-

Isolation of Crude Product: The removal of the solvent will yield a yellowish solid, which is the crude this compound.

-

Purification by Recrystallization: Purify the crude solid by recrystallization from diethyl ether. Dissolve the solid in a minimal amount of hot diethyl ether and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Final Product: Filter the resulting yellowish crystals, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product. The reported yield for this procedure is approximately 48%.[1]

The following diagram outlines the experimental workflow.

Data Presentation and Expected Results

The quantitative parameters for this synthesis are summarized below. Adherence to these stoichiometric ratios is crucial for maximizing yield and purity.

| Compound | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 3-Bromobenzene-1,2-dicarboxaldehyde | C₈H₅BrO₂ | 213.03 | 0.1 | 1.0 | 21.3 g |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 0.3 | 3.0 | ~15 mL |

| This compound | C₈H₅BrN₂ | 209.04 | - | - | ~10 g (48% Yield) |

Note: The molecular weight and amount for hydrazine hydrate are approximate and depend on the concentration of the commercial solution.

The final product, this compound, is a yellowish solid.[1] It has been characterized as forming a hemihydrate, C₈H₅BrN₂·0.5H₂O, with a molecular weight of 218.06 g/mol .[1] The molecule is noted to be essentially planar.[1][7]

Safety Precautions

-

Hydrazine Hydrate: Hydrazine is corrosive, toxic, and a suspected carcinogen.[6] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine is explosive, so only the more stable hydrate form should be used.[6]

-

Solvents: Ethanol and diethyl ether are flammable. Ensure all heating is done using a heating mantle and that no open flames are present. Perform the recrystallization and solvent removal in a fume hood.

Conclusion

The synthesis of this compound from 3-bromobenzene-1,2-dicarboxaldehyde via condensation with hydrazine hydrate is an efficient and reliable method for producing this valuable chemical intermediate. The procedure is straightforward, relying on fundamental organic chemistry principles. The resulting product serves as a versatile building block for the synthesis of more complex molecules, particularly within the context of medicinal chemistry and drug discovery, where the phthalazine core and the reactive bromine handle are of strategic importance.

References

-

Al-Majid, A. M., et al. (2012). This compound hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2421. Available at: [Link]

-

Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467. Available at: [Link]

-

Organic Syntheses (2014). SYNTHESIS OF 1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE. Coll. Vol. 91, p. 253 (2014); Vol. 88, p. 26 (2011). Available at: [Link]

-

Rauter, A. P., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available at: [Link]

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Synthesis of N-Aryl Hydrazones. Journal of the American Chemical Society, 120(26), 6621-6622. Available at: [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7149. Available at: [Link]

Sources

- 1. 5-Bromophthalazine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazone synthesis by C-N coupling [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 103119-78-4 | FB46244 | Biosynth [biosynth.com]

Spectroscopic Data for 5-Bromophthalazine Characterization: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and characterization of 5-Bromophthalazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, offering insights into the causal relationships that govern spectroscopic outcomes and detailing robust protocols for data acquisition.

Introduction: The Imperative for Spectroscopic Verification

This compound (C₈H₅BrN₂) is a substituted diazanaphthalene whose utility in synthetic chemistry is predicated on its defined molecular structure. The introduction of a bromine atom to the phthalazine scaffold significantly influences its electronic properties and reactivity. Therefore, unambiguous confirmation of its identity and purity is a critical first step in any research or development workflow. Multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a comprehensive and validated structural profile. This guide outlines the expected spectral data and the rationale behind these predictions.

Overall Spectroscopic Workflow

The characterization of a new batch or synthesized sample of this compound should follow a logical progression of spectroscopic analyses to build a complete structural picture.

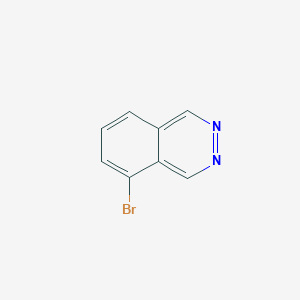

Caption: Structure and atom numbering for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. The phthalazine core contains two nitrogen atoms which are electron-withdrawing, causing a general downfield shift (deshielding) of the aromatic protons. The bromine atom further influences the chemical shifts through its electronegativity and anisotropic effects.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | 9.5 - 9.7 | Singlet | - | Adjacent to two electron-withdrawing nitrogen atoms, resulting in significant deshielding. |

| H-4 | 9.2 - 9.4 | Singlet | - | Similar to H-1, adjacent to two nitrogen atoms, but typically slightly upfield. |

| H-6 | 8.1 - 8.3 | Doublet | J6-7 ≈ 7-9 | Ortho to the bromine atom, experiencing deshielding. Coupled to H-7. |

| H-7 | 7.8 - 8.0 | Triplet | J6-7 ≈ 7-9, J7-8 ≈ 7-9 | Coupled to both H-6 and H-8, appearing as a triplet (or doublet of doublets). |

| H-8 | 8.0 - 8.2 | Doublet | J7-8 ≈ 7-9 | Ortho to a ring-junction carbon and coupled to H-7. |

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. The signals are typically presented as singlets due to broadband proton decoupling.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~152 | Highly deshielded due to direct attachment to nitrogen. |

| C-4 | ~150 | Similar to C-1, deshielded by the adjacent nitrogen. |

| C-4a | ~135 | Quaternary carbon at a ring junction. |

| C-5 | ~120 | Directly attached to bromine; the "heavy atom effect" can cause a slight upfield shift compared to predictions based solely on electronegativity. [1] |

| C-6 | ~130 | Aromatic CH carbon, influenced by the adjacent bromine. |

| C-7 | ~128 | Aromatic CH carbon. |

| C-8 | ~134 | Aromatic CH carbon, deshielded by the proximity to the heterocyclic ring. |

| C-8a | ~127 | Quaternary carbon at a ring junction. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution). Tune and shim the instrument to the specific sample and solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Use a standard pulse sequence (e.g., zgpg30) with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 128-1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For this compound, MS is particularly diagnostic due to the characteristic isotopic signature of bromine.

Molecular Ion and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively). [2]This results in a characteristic M+ and M+2 peak in the mass spectrum with an intensity ratio of approximately 1:1. [3]This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Calculated Mass Data for C₈H₅BrN₂

| Ion | Isotope Composition | Calculated m/z | Relative Abundance |

| [M]⁺ | C₈H₅⁷⁹BrN₂ | 207.9690 | ~100% |

| [M+1]⁺ | ¹³CC₇H₅⁷⁹BrN₂ | 208.9724 | ~8.9% |

| [M+2]⁺ | C₈H₅⁸¹BrN₂ | 209.9670 | ~98% |

| [M+3]⁺ | ¹³CC₇H₅⁸¹BrN₂ | 210.9703 | ~8.7% |

Predicted Fragmentation Pattern

Under electron impact (EI) ionization, the molecular ion of this compound is expected to undergo fragmentation. The fragmentation of nitrogen-containing heterocycles often follows predictable pathways. [3][4]

Caption: Proposed major fragmentation pathway for this compound under EI-MS.

-

Loss of Bromine Radical: The most likely initial fragmentation is the cleavage of the C-Br bond to lose a bromine radical (Br•), forming a stable cation at m/z 129. 2. Loss of Dinitrogen: The resulting [C₈H₅N₂]⁺ ion can then eliminate a molecule of dinitrogen (N₂), a common fragmentation for pyridazine-containing rings, to yield an ion at m/z 101.

-

Loss of HCN: Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) to produce an ion at m/z 74 (not shown) or other rearrangements.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for ESI-MS, or introduce a solid sample directly for EI-MS.

-

Instrumentation (High-Resolution MS):

-

Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

-

Calibrate the instrument using a known standard immediately before the analysis.

-

-

Data Acquisition (EI Mode):

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and confirm their ~1:1 intensity ratio.

-

Determine the accurate mass and use it to calculate the elemental composition.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum will be characterized by absorptions from the aromatic system and the carbon-bromine bond.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for C-H bonds on an aromatic ring. [5][6] |

| 1620 - 1580 | Aromatic C=C Stretch | Medium | In-ring stretching vibrations of the benzene part of the molecule. [5] |

| 1550 - 1450 | Aromatic C=N/C=C Stretch | Medium-Strong | Overlapping stretching vibrations from the heterocyclic and carbocyclic rings. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. [5] |

| 690 - 515 | C-Br Stretch | Medium-Strong | Characteristic absorption for a carbon-bromine bond on an aromatic ring. [7][8] |

Note: The IR spectrum of the parent compound, phthalazine, can be used as a reference to distinguish the core vibrations from those influenced by the bromo-substituent.[9][10][11]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Perform an ATR correction if necessary.

-

Identify and label the major absorption peaks.

-

Correlate the observed bands with the expected vibrational modes for the this compound structure.

-

Conclusion

The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating system for the characterization of this compound. The predicted data presented in this guide, derived from established spectroscopic principles and comparative analysis, offers a reliable benchmark for researchers. Adherence to the detailed protocols will ensure the acquisition of high-quality data, leading to the confident structural confirmation essential for advancing research and development objectives.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). Phthalazine - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry, 21(2), 345-347.

-

PubChem. (n.d.). Phthalazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

PubMed Central. (2024, July 8). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of compound (A). [Download Scientific Diagram]. Retrieved from [Link]

- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press.

-

DTIC. (1971, July 1). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from [Link]

-

Asian Journal of Chemistry. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of infrared and mass spectra of N-2-(3 '-phthalide-yl)phthalazin-1-one. Retrieved from [Link]

- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry, 26(5), 1031-1041.

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. connectsci.au [connectsci.au]

- 4. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phthalazine(253-52-1) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromophthalazine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of the Phthalazine Scaffold

Within the landscape of heterocyclic chemistry, nitrogen-containing scaffolds are paramount in the design of new therapeutic agents. The phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a defined vector for substituents, making it an ideal framework for developing potent and selective inhibitors of various biological targets. Phthalazine derivatives are central to a range of pharmaceuticals, including the PARP inhibitor Olaparib and the VEGFR-2 inhibitor Vatalanib, highlighting their significance in oncology.

5-Bromophthalazine (CAS No. 103119-78-4) is a key heterocyclic building block that leverages the established biological relevance of the phthalazine core. The strategic placement of a bromine atom provides a versatile synthetic handle for elaboration, enabling its use in a wide array of cross-coupling reactions. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis, reactivity, and applications of this important intermediate.

Physicochemical and Structural Data

The fundamental properties of this compound are critical for its application in synthesis and formulation. While a definitive melting point is not consistently reported in publicly available databases, predicted values and other key data provide a solid foundation for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 103119-78-4 | [1][2] |

| Molecular Formula | C₈H₅BrN₂ | [2] |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Yellowish crystalline solid | [1] |

| Melting Point | Not Available (N/A) | [1][3] |

| Boiling Point | 387.3 ± 15.0 °C (Predicted) | [1] |

| Density | 1.656 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol and acetone. | [1] |

| SMILES | BrC1=C2C=NN=CC2=CC=C1 | [2] |

Synthesis and Purification

This compound can be reliably synthesized via the condensation of 3-bromobenzene-1,2-dicarbaldehyde with hydrazine. This method provides a direct route to the heterocyclic core.

Causality in Experimental Design:

The chosen protocol involves a classical condensation reaction to form the dihydropyridazine ring.

-

Ice-Cooled Addition: The dropwise addition of the dicarbaldehyde to the cooled hydrazine solution is crucial for controlling the exothermicity of the reaction and preventing the formation of side products.

-

Inert Atmosphere: The use of a nitrogen blanket minimizes the potential for oxidation of the aldehyde or hydrazine starting materials.

-

Excess Hydrazine: Using a molar excess of hydrazine hydrate ensures the complete conversion of the more valuable dicarbaldehyde starting material.

-

Reduced Pressure Removal: Removal of the solvent and excess hydrazine under reduced pressure is a gentle method that avoids thermal degradation of the product.

Detailed Experimental Protocol: Synthesis of this compound Hemihydrate

This protocol is adapted from the synthesis described by Guesmi, A., et al. (2012) in Acta Crystallographica Section E.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.3 moles of hydrazine hydrate in 100 mL of ethanol. Place the flask under a nitrogen atmosphere and cool the solution in an ice bath.

-

Starting Material Preparation: In a separate flask, dissolve 0.1 moles of 3-bromo-benzene-1,2-dicarboxaldehyde in 100 mL of ethanol.

-

Condensation Reaction: Add the solution of 3-bromo-benzene-1,2-dicarboxaldehyde dropwise to the cooled, stirring hydrazine hydrate solution over 30-60 minutes.

-

Reaction Progression: Upon complete addition, maintain the light yellowish reaction mixture at 0-5 °C with constant stirring for an additional three hours.

-

Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess hydrazine hydrate.

-

Purification: The resulting yellowish solid can be purified by recrystallization from diethyl ether to yield the final product. For crystal growth, the purified compound can be dissolved in a minimal amount of methanol, and the solvent allowed to evaporate slowly over several days.

Key Chemical Reactions and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond. This site is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling this compound with an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for introducing new aryl, heteroaryl, or alkyl groups at the 5-position, allowing for the construction of complex molecular scaffolds.[4][5]

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling this compound with a primary or secondary amine. It is one of the most effective methods for synthesizing aryl amines, which are prevalent motifs in biologically active molecules.[6][7]

The ability to use these reactions allows chemists to rapidly generate libraries of diverse phthalazine derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Development

The phthalazine scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors. This compound serves as an ideal starting material for building molecules that target these enzymes.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The phthalazine moiety is well-suited for this role. By using this compound as a precursor, drug development teams can systematically modify the 5-position to explore interactions with the solvent-exposed region of the kinase, optimizing for potency and selectivity.

-

Antibacterial Agents: this compound itself has been reported to show inhibitory activity against Mycobacterium tuberculosis, suggesting potential applications in developing new anti-infective agents.[2]

-

Versatile Intermediate: Its role as a building block allows for its incorporation into a wide range of potential therapeutics, including anti-inflammatory, anticonvulsant, and vasorelaxant agents, which are areas where other phthalazine derivatives have shown promise.[1]

Spectroscopic Characterization (Predicted)

While experimental spectra should be obtained for confirmation, the ¹H and ¹³C NMR spectra of this compound can be predicted based on its structure and established chemical shift principles.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The spectrum is expected to show five signals in the aromatic region (approx. 7.5-9.5 ppm).

-

H-1 and H-4 (Pyridazine Ring Protons): These two protons are in the most electron-deficient ring and are expected to be the most downfield, likely appearing as singlets or narrow doublets above 9.0 ppm.

-

H-6, H-7, H-8 (Carbocyclic Ring Protons): These three protons will form a more complex multiplet system.

-

H-8: Will likely be a doublet, coupled to H-7.

-

H-7: Will appear as a triplet or doublet of doublets, coupled to H-6 and H-8.

-

H-6: Will be a doublet, coupled to H-7. The chemical shifts will be in the typical aromatic region, influenced by the anisotropic effects of the fused ring system.

-

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The spectrum is expected to show eight distinct signals for the eight carbon atoms.

-

C-Br (C-5): The carbon directly attached to the bromine will be shifted downfield and its signal intensity may be lower.

-

Pyridazine Carbons (C-1, C-4): These carbons, being adjacent to nitrogen atoms, will be significantly downfield.

-

Other Aromatic Carbons: The remaining five carbons will appear in the 120-140 ppm range, typical for aromatic systems.

Safety, Handling, and Storage

-

GHS Classification (Inferred):

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Potential Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed (based on data for 6-Bromophthalazine).

-

-

-

Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

-

-

Storage:

Disclaimer: This safety information is inferred and provided for guidance only. Always consult the specific SDS provided by the chemical supplier before handling this compound.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and, most importantly, the strategic presence of a bromine atom make it an ideal substrate for modern cross-coupling methodologies. This allows for the rapid and efficient generation of novel phthalazine derivatives, a scaffold with proven therapeutic relevance. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry programs.

References

-

LookChem (n.d.). Cas 103119-78-4, this compound. Available at: [Link]

-

MySkinRecipes (n.d.). This compound. Available at: [Link]

-

Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

LookChem (n.d.). 5-bromosalicylaldehyde azine Safety Data Sheets(SDS). Available at: [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

- Guesmi, A., et al. (2012). This compound hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2421.

-

Wikipedia (n.d.). Suzuki reaction. Available at: [Link]

Sources

- 1. Cas 103119-78-4,this compound | lookchem [lookchem.com]

- 2. This compound | 103119-78-4 | FB46244 | Biosynth [biosynth.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 5-bromosalicylaldehyde azine Safety Data Sheets(SDS) lookchem [lookchem.com]

Solubility and Stability of 5-Bromophthalazine: A Comprehensive Guide to Characterization in Organic Solvents

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: 5-Bromophthalazine is a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its utility in drug discovery and development is critically dependent on its physicochemical properties, primarily its solubility and stability in various solvent systems. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility and stability profiles of this compound. While specific quantitative data for this compound is not widely published, this document outlines the fundamental principles, predictive analyses, and detailed experimental protocols necessary to generate this critical data. We will explore the theoretical underpinnings of its behavior in common organic solvents and provide robust, step-by-step methodologies for both equilibrium solubility and forced degradation studies, enabling the establishment of a comprehensive and reliable physicochemical profile.

Introduction to this compound

This compound (CAS No: 103119-78-4) is a brominated derivative of phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms.[2] Its molecular formula is C₈H₅BrN₂, with a molecular weight of approximately 209.04 g/mol .[3] The presence of the phthalazine core, a known pharmacophore, and the reactive bromine atom makes it a valuable intermediate for synthesizing a diverse range of biologically active molecules.[1][4]

The molecule is essentially planar, a characteristic that influences its crystal packing and interactions in solution.[5] Understanding its solubility is paramount for designing synthetic reactions, developing purification strategies, and formulating it for biological screening or as an active pharmaceutical ingredient (API). Likewise, its chemical stability dictates storage conditions, shelf-life, and compatibility with excipients and other molecules.[]

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The this compound molecule possesses distinct features that govern its interactions with different solvent classes:

-

Polarity: The two nitrogen atoms in the phthalazine ring act as hydrogen bond acceptors, imparting polarity to the molecule. The aromatic system itself can participate in π-π stacking and other non-covalent interactions.

-

Aromaticity: The large, non-polar aromatic surface area suggests an affinity for non-polar or moderately polar solvents.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites in solvents.

Based on this structure, we can make the following predictions:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can effectively solvate the polar regions of the molecule without competing for hydrogen bond donation.

-

Moderate Solubility: Expected in polar protic solvents like ethanol, methanol, and isopropanol.[2][7] While these solvents can hydrogen bond with the nitrogen atoms, the energy cost of disrupting the solvent's own hydrogen-bonding network may limit solubility compared to aprotic solvents.

-

Low Solubility: Expected in non-polar solvents such as hexanes and toluene. The polarity of the diazine ring is too significant to be overcome by the weak van der Waals forces offered by these solvents.

-

Aqueous Solubility: Expected to be very low, a common trait for aromatic nitrogen-containing compounds.[2][7]

Quantitative Determination of Solubility

While predictions are useful, precise quantitative data is essential for development. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[8][9] For higher throughput screening, kinetic solubility methods are often employed.[10]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the most reliable solubility value.[11]

Causality: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Using a sufficient excess of solid material ensures that this equilibrium is achieved and maintained. The extended equilibration time (24-48 hours) is critical to overcome any kinetic barriers to dissolution, especially for poorly soluble compounds.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant. To avoid disturbing the solid, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, typically HPLC-UV. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by back-calculating from the measured concentration, accounting for the dilution factor.

Data Presentation: Solubility of this compound

The results from the shake-flask experiment should be compiled into a structured table for clear comparison.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | |

| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | ||

| Acetonitrile (ACN) | 25 | Experimental Value | ||

| Acetone | 25 | Experimental Value | Mentioned as a good solvent[2] | |

| Tetrahydrofuran (THF) | 25 | Experimental Value | ||

| Polar Protic | Methanol | 25 | Experimental Value | |

| Ethanol | 25 | Experimental Value | Mentioned as a good solvent[2] | |

| 2-Propanol (IPA) | 25 | Experimental Value | ||

| Non-Polar | Toluene | 25 | Experimental Value | |

| Dichloromethane (DCM) | 25 | Experimental Value | ||

| n-Hexane | 25 | Experimental Value |

Experimental Workflow: Solubility Determination

The following diagram illustrates the logical flow of the solubility determination process.

Chemical Stability and Degradation Profile

Assessing the chemical stability of this compound is crucial for defining handling procedures, storage conditions, and potential incompatibilities.[12] Forced degradation (stress testing) studies are used to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[13][14]

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

-

Hydrolysis: The phthalazine ring system may be susceptible to hydrolytic cleavage under harsh pH conditions (strong acid or base), potentially leading to the opening of the heterocyclic ring.

-

Oxidation: The electron-rich aromatic system and the nitrogen atoms can be targets for oxidative degradation, which may lead to the formation of N-oxides or hydroxylated species.[15]

-

Photolysis: Aromatic compounds often absorb UV radiation, which can lead to photolytic degradation. This is a critical parameter to test for any API intended for storage in non-opaque containers.

Protocol: Forced Degradation Study

This protocol exposes solutions of this compound to harsh conditions to accelerate degradation.

Causality: The objective is not to determine shelf-life but to intentionally degrade the molecule to produce its degradation products. This helps in understanding its intrinsic stability and ensures the analytical method used can separate the intact drug from any potential impurities or degradants. Each condition (acid, base, peroxide, light) targets a specific, common degradation pathway.[14]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., Acetonitrile or a mixture of ACN:Water). A typical concentration is 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature or gently heat for a set period. Basic hydrolysis is often much faster than acidic.

-

Oxidation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a set period.

-

Photostability: Expose the solution in a photostable, clear container to a light source compliant with ICH Q1B guidelines (providing specific illumination and UV energy). A control sample should be wrapped in aluminum foil to shield it from light.

-

Thermal Stress: Heat the solution at a high temperature (e.g., 80 °C) in the dark.

-

-

Sample Quenching: After the desired exposure time, stop the degradation. For acid/base samples, neutralize them with an equimolar amount of base/acid. For other samples, cool them to room temperature.

-

Analysis: Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.

-

Evaluation: Compare the chromatograms of the stressed samples to that of a non-stressed control. Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the stress condition (time, temperature, reagent concentration).

Experimental Workflow: Stability Assessment

The following diagram outlines the workflow for conducting a forced degradation study.

Conclusion

While this compound is a promising molecule for pharmaceutical research, a thorough understanding of its solubility and stability is a non-negotiable prerequisite for its successful application. This guide provides the strategic and methodological framework for researchers to generate this essential data. By systematically applying the detailed protocols for equilibrium solubility determination and forced degradation studies, scientists can build a comprehensive physicochemical profile of this compound. This knowledge is fundamental for guiding synthetic chemistry, enabling robust formulation development, and ensuring the overall quality, safety, and efficacy of potential new therapeutic agents derived from this versatile scaffold.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Bebawy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved from [Link]

-

Rwanda FDA. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing. Retrieved from [Link]

-

Pharmaceutical Laws. (n.d.). API Stability Studies: Protocol, Results, and Shelf Life Assignment. Retrieved from [Link]

-

Sun, Z. H., Wang, Y. G., & Liu, G. (2012). This compound hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2421. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phthalazine. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21631-21655. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalazine. Retrieved from [Link]

-

PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved from [Link]

-

Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. Retrieved from [Link]

-

Onyishi, I. V. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Ahmad, S., & Ahmad, M. (2001). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Biotechnology and Applied Biochemistry, 33(Pt 2), 127-133. Retrieved from [Link]

-

University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Ploj, K., et al. (2022). Lifitegrast Degradation: Products and Pathways. Molecules, 27(19), 6667. Retrieved from [Link]

-

ResearchGate. (n.d.). The possible pathways during the BPA degradation and mineralization via laccase. Retrieved from [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Cas 103119-78-4,this compound | lookchem [lookchem.com]

- 3. This compound | 103119-78-4 | FB46244 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromophthalazine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]

- 13. rsc.org [rsc.org]

- 14. rwandafda.gov.rw [rwandafda.gov.rw]

- 15. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 5-Bromophthalazine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold, a privileged heterocyclic motif, has consistently demonstrated a broad spectrum of pharmacological activities, positioning it as a cornerstone in medicinal chemistry. The introduction of a bromine atom at the 5-position of the phthalazine core presents a compelling strategy for modulating the physicochemical and biological properties of these derivatives, potentially leading to the development of novel therapeutic agents. This in-depth technical guide synthesizes the current understanding of the biological activities of 5-bromophthalazine derivatives, with a primary focus on their anticancer potential through the inhibition of key oncogenic targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP). Furthermore, this guide explores their promising antimicrobial and anti-inflammatory properties, providing a comprehensive overview for researchers and drug development professionals. We delve into the synthetic strategies, structure-activity relationships, mechanisms of action, and detailed experimental protocols to facilitate further investigation and exploitation of this promising class of compounds.

Introduction: The Phthalazine Scaffold and the Significance of Bromine Substitution

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a recurring structural feature in a multitude of biologically active compounds. The inherent chemical properties of the phthalazine nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The diverse pharmacological profile of phthalazine derivatives encompasses anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiotonic activities.[1]

The strategic incorporation of a bromine atom at the 5-position of the phthalazine ring can significantly influence the molecule's properties. Bromine, being a halogen, can:

-

Enhance Binding Affinity: Through the formation of halogen bonds, a non-covalent interaction that can contribute to the stability of ligand-receptor complexes.

-

Modulate Lipophilicity: Affecting the compound's ability to cross cell membranes and reach its intracellular target.

-

Serve as a Synthetic Handle: The C-Br bond provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of analogues.

-

Influence Metabolic Stability: The presence of a halogen can alter the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.

This guide will explore the tangible outcomes of these modifications in the context of key biological activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively documented and promising biological activity of phthalazine derivatives, including those with bromine substitution, is their anticancer efficacy. These compounds have been shown to interfere with critical pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Inhibition of VEGFR-2 and PARP

2.1.1. VEGFR-2 Inhibition: A Strategy to Block Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have highlighted the potential of phthalazine derivatives as potent VEGFR-2 inhibitors.[4][5][6]

The binding of phthalazine derivatives to the ATP-binding site of the VEGFR-2 kinase domain prevents its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of angiogenesis. The 5-bromo substitution can play a crucial role in enhancing the binding affinity of these derivatives within the hydrophobic pocket of the kinase domain.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

2.1.2. PARP Inhibition: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[7][8][9] PARP inhibitors have emerged as a groundbreaking class of anticancer drugs that exploit the concept of "synthetic lethality." In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death.[7]

Phthalazinone-based structures are a key feature of several clinically approved PARP inhibitors, such as Olaparib.[10][11] The design of novel 5-bromophthalazinone derivatives as PARP inhibitors is a promising area of research. The phthalazinone core mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic site of PARP. The 5-bromo substituent can be strategically utilized to enhance interactions within the active site and to serve as a point for further chemical elaboration to improve potency and selectivity.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Synthetic lethality induced by PARP inhibition in BRCA-deficient cancer cells.

Quantitative Data on Anticancer Activity

While specific data for a wide range of this compound derivatives is still emerging, the broader class of phthalazine derivatives has demonstrated significant anticancer activity. The following table summarizes representative data for phthalazine derivatives against various cancer cell lines, highlighting their potential as potent anticancer agents.

| Compound Class | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Phthalazine Derivatives | VEGFR-2 | HCT-116 (Colon) | 6.04 - 35 | [6] |

| Phthalazine Derivatives | VEGFR-2 | MCF-7 (Breast) | 8.8 - 44.3 | [6] |

| Phthalazinedione Derivatives | VEGFR-2 | HCT-116 (Colon) | 1.36 - 2.34 | [12] |

| 1,4-Disubstituted Phthalazines | Not specified | Various | More active than cisplatin | [1] |

| Phthalazine-1,4-dione Analogs | Not specified | JHH7 (Hepatocellular) | Submicromolar | [13] |

Note: This table presents data for the broader class of phthalazine derivatives to illustrate their potential. Further research is needed to establish a comprehensive dataset for this compound derivatives.

Experimental Protocols for Anticancer Activity Evaluation

2.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[14][15]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.3.2. VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[16]

Protocol:

-

Assay Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Compound Addition: Add the this compound derivatives at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction (phosphorylation of the substrate) to proceed.

-

Detection: Stop the reaction and detect the level of substrate phosphorylation using a specific antibody and a detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).

-

Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value.

Experimental Workflow: Anticancer Activity Screening

Caption: A typical workflow for the screening and evaluation of novel anticancer compounds.

Antimicrobial Activity: A Potential New Frontier

While the primary focus of recent research has been on the anticancer properties of phthalazine derivatives, their potential as antimicrobial agents should not be overlooked. The emergence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics. Heterocyclic compounds, including phthalazines, have historically been a rich source of antimicrobial agents.

The introduction of a bromine atom can enhance the antimicrobial activity of a compound by increasing its lipophilicity, thereby facilitating its penetration through the bacterial cell wall and membrane. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the phthalazine ring system, potentially enhancing its interaction with microbial targets.

While specific studies on the antimicrobial activity of this compound derivatives are limited, related structures such as 5-iodopyrimidine analogs have demonstrated antibacterial and antifungal activity.[17][18] This suggests that 5-halophthalazine derivatives are a promising area for antimicrobial drug discovery.

Experimental Protocol for Antimicrobial Evaluation

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributing factor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Phthalazine derivatives have been reported to possess anti-inflammatory properties, suggesting another potential therapeutic application for this compound derivatives.

The mechanism of anti-inflammatory action of phthalazine derivatives is not fully elucidated but may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like the NF-κB pathway.[20][21] The physicochemical properties conferred by the 5-bromo substituent could enhance the interaction of these derivatives with key targets in the inflammatory cascade.

Experimental Protocol for Anti-inflammatory Activity Assessment

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[22]

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Nitrite Measurement: After 24 hours of incubation, measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives typically starts from a readily available bromo-substituted precursor, such as 5-bromophthalide or a related compound.[23] A key intermediate in many synthetic routes is 5-bromo-1-chlorophthalazine, which can be prepared from the corresponding phthalazinone. This chloro derivative serves as a versatile building block for introducing various substituents at the 1-position through nucleophilic substitution reactions.

General Synthetic Scheme

Caption: General synthetic route to novel this compound derivatives.

Step-by-Step Methodologies:

-

[4] Synthesis of 5-Bromophthalazinone: This can be achieved by the condensation of 5-bromophthalic anhydride or 5-bromophthalic acid with hydrazine hydrate.

-

[10] Synthesis of 5-Bromo-1-chlorophthalazine: The 5-bromophthalazinone can be chlorinated using a suitable reagent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

-

[11] Nucleophilic Substitution: The highly reactive 1-chloro substituent can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a diverse library of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The current body of evidence strongly supports their potential as anticancer agents, particularly through the inhibition of key kinases like VEGFR-2 and DNA repair enzymes like PARP. Furthermore, their unexplored potential as antimicrobial and anti-inflammatory agents warrants further investigation.

Future research in this area should focus on:

-

Synthesis of Diverse Libraries: The development of efficient synthetic methodologies to create a wide range of this compound derivatives with varied substituents at other positions of the phthalazine core.

-

Comprehensive Biological Screening: Systematic evaluation of these derivatives against a broad panel of cancer cell lines, microbial strains, and in various inflammatory models.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most potent compounds.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features required for optimal activity and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the most promising lead compounds in relevant animal models to assess their therapeutic potential and drug-like properties.

By pursuing these avenues of research, the full therapeutic potential of novel this compound derivatives can be unlocked, paving the way for the development of next-generation drugs for the treatment of cancer and other debilitating diseases.

References

- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. oaepublish.com [oaepublish.com]

- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antitumor activity of phthalazine-1,4-dione-based menaquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 16. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academicpublishers.org [academicpublishers.org]

- 21. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

The Hydrazinolysis of 5-Bromophthalazine: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 5-bromophthalazine to 5-hydrazinophthalazine represents a key reaction in the synthesis of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the reaction mechanism, proceeding through a Nucleophilic Aromatic Substitution (SNAr) pathway. We will dissect the theoretical underpinnings of this mechanism, including the pivotal role of the Meisenheimer complex, and present a detailed, field-tested experimental protocol for this transformation. This document is intended to serve as a comprehensive resource, blending established chemical principles with practical, actionable insights for laboratory application.

Introduction: The Significance of the Phthalazine Core

Phthalazine derivatives are a cornerstone in the architecture of numerous biologically active molecules. The incorporation of a hydrazine moiety into the phthalazine skeleton, as in the case of 5-hydrazinophthalazine, opens up a versatile synthetic handle for further functionalization, leading to the generation of novel compounds with potential therapeutic applications. Notably, the related compound, 1-hydrazinophthalazine, known as hydralazine, is a well-established antihypertensive drug. Understanding the mechanism and mastering the synthesis of these building blocks is therefore of paramount importance for researchers in the field.

Part 1: The Reaction Mechanism - A Stepwise Journey

The reaction of this compound with hydrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic of aromatic rings that are rendered electron-deficient by the presence of heteroatoms or electron-withdrawing groups, making them susceptible to attack by nucleophiles.

The currently accepted mechanism proceeds in two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the hydrazine molecule on the carbon atom bearing the bromine atom. The nitrogen atom of hydrazine, with its lone pair of electrons, acts as the nucleophile. This attack results in the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic system, including the nitrogen atoms of the phthalazine ring, which contributes to the stability of this intermediate.

-

Expulsion of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This step is typically fast and leads to the formation of the final product, 5-hydrazinophthalazine.

dot graph "SNAAr_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption { label: "Figure 1: The SNAr mechanism for the reaction of this compound with hydrazine." }

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-hydrazinophthalazine from this compound. The protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on halo-phthalazines and related heterocycles.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially Available | Can be synthesized from 3-bromobenzene-1,2-dicarbaldehyde.[1] |

| Hydrazine Hydrate | 80-100% solution | Commercially Available | Caution: Highly toxic and corrosive. Handle with appropriate PPE in a fume hood. |

| Ethanol | Anhydrous | Commercially Available | |

| Diethyl Ether | Anhydrous | Commercially Available | |

| Nitrogen Gas | High Purity | For inert atmosphere. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (e.g., 0.1 mol, 20.9 g).

-

Add ethanol (100 mL) to dissolve the starting material.

-

Under a gentle stream of nitrogen, begin stirring the solution.

-

-

Addition of Hydrazine Hydrate:

-